N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group, along with a phenyl ring substituted with a cyanopropylsulfanyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include a piperidine derivative, a phenyl derivative, and various reagents to introduce the cyanopropylsulfanyl and prop-2-yn-1-yl groups. Common synthetic routes may involve:
Nucleophilic Substitution: Introducing the cyanopropylsulfanyl group via nucleophilic substitution reactions.
Amidation: Forming the carboxamide group through amidation reactions.
Alkylation: Introducing the prop-2-yn-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanopropylsulfanyl group could play a role in binding to active sites, while the piperidine ring may influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound, particularly the cyanopropylsulfanyl and prop-2-yn-1-yl groups, distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
N-[2-(1-cyanopropan-2-ylsulfanyl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-12-22-13-9-16(10-14-22)19(23)21-17-6-4-5-7-18(17)24-15(2)8-11-20/h1,4-7,15-16H,8-10,12-14H2,2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGLTGIRBJCPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)SC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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